7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide
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Overview
Description
7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted isochroman ring, a furan moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Furan-2-ylmethyl Substitution: The furan moiety is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the chloro-substituted isochroman.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the isochroman ring can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Isochroman-3-ol derivatives.
Substitution: Various substituted isochroman derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets. The chloro and furan moieties contribute to its binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxamide group may facilitate hydrogen bonding interactions, further stabilizing the compound’s binding to its targets. Pathways involved may include inhibition of key enzymes in microbial or cancer cell metabolism, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-N-(furan-2-ylmethyl)quinolin-4-amine
- 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives
Uniqueness
7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
7-chloro-N-(furan-2-ylmethyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-10-4-3-9-6-13(21-15(19)12(9)7-10)14(18)17-8-11-2-1-5-20-11/h1-5,7,13H,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOBXIZPGZFYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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